

isophthalic acid isomers and their basic differences

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *benzene-1,3-dicarboxylic acid*

Cat. No.: *B053572*

[Get Quote](#)

An In-depth Technical Guide to Isophthalic Acid and its Isomers

Introduction

Benzene dicarboxylic acid, a group of organic compounds, consists of a benzene ring substituted with two carboxyl groups (-COOH).^{[1][2]} The positional arrangement of these carboxyl groups gives rise to three distinct structural isomers: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-).^{[1][3][4]} While all share the same chemical formula, C₈H₆O₄, their structural differences lead to unique physical and chemical properties, which in turn dictate their diverse industrial applications.^{[3][5][6]}

Isophthalic acid (IPA), or **benzene-1,3-dicarboxylic acid**, is a key isomer used extensively in the production of high-performance polymers.^{[5][7][8]} It serves as a critical component in polyethylene terephthalate (PET) resins for bottles, unsaturated polyester resins (UPR), and specialized coatings.^{[5][7][9][10]} The incorporation of isophthalic acid into polymer structures enhances thermal resistance, mechanical performance, and chemical resistance.^{[7][10]} This guide provides a detailed comparison of isophthalic acid and its isomers, focusing on their core structural, physical, and chemical differences, along with relevant experimental protocols for their synthesis and analysis.

Structural Differences

The fundamental difference between the three isomers lies in the substitution pattern of the carboxylic acid groups on the benzene ring.^{[1][4]}

- Phthalic Acid (Ortho-isomer): The carboxyl groups are in adjacent positions (1 and 2).[\[4\]](#)[\[11\]](#)[\[12\]](#) This proximity allows for unique intramolecular interactions, such as the ready formation of phthalic anhydride upon heating.[\[11\]](#)
- Isophthalic Acid (Meta-isomer): The carboxyl groups are separated by one carbon atom on the ring (positions 1 and 3).[\[2\]](#)[\[4\]](#)[\[12\]](#) This meta-positioning provides a non-linear, angular structure to the polymers it forms.
- Terephthalic Acid (Para-isomer): The carboxyl groups are on opposite sides of the ring (positions 1 and 4).[\[1\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#) This symmetrical, linear structure leads to high crystallinity and melting points in its polyester derivatives, most notably PET.

Terephthalic Acid (para-isomer)

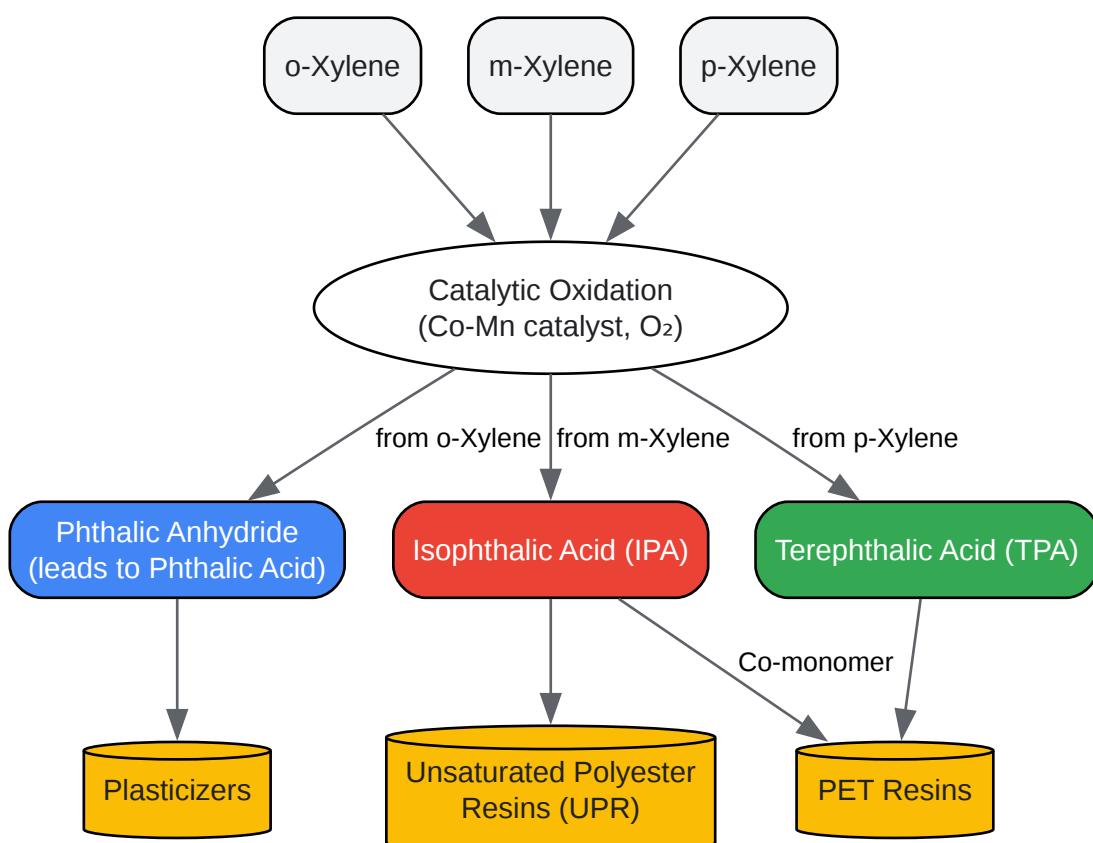
Isophthalic Acid (meta-isomer)

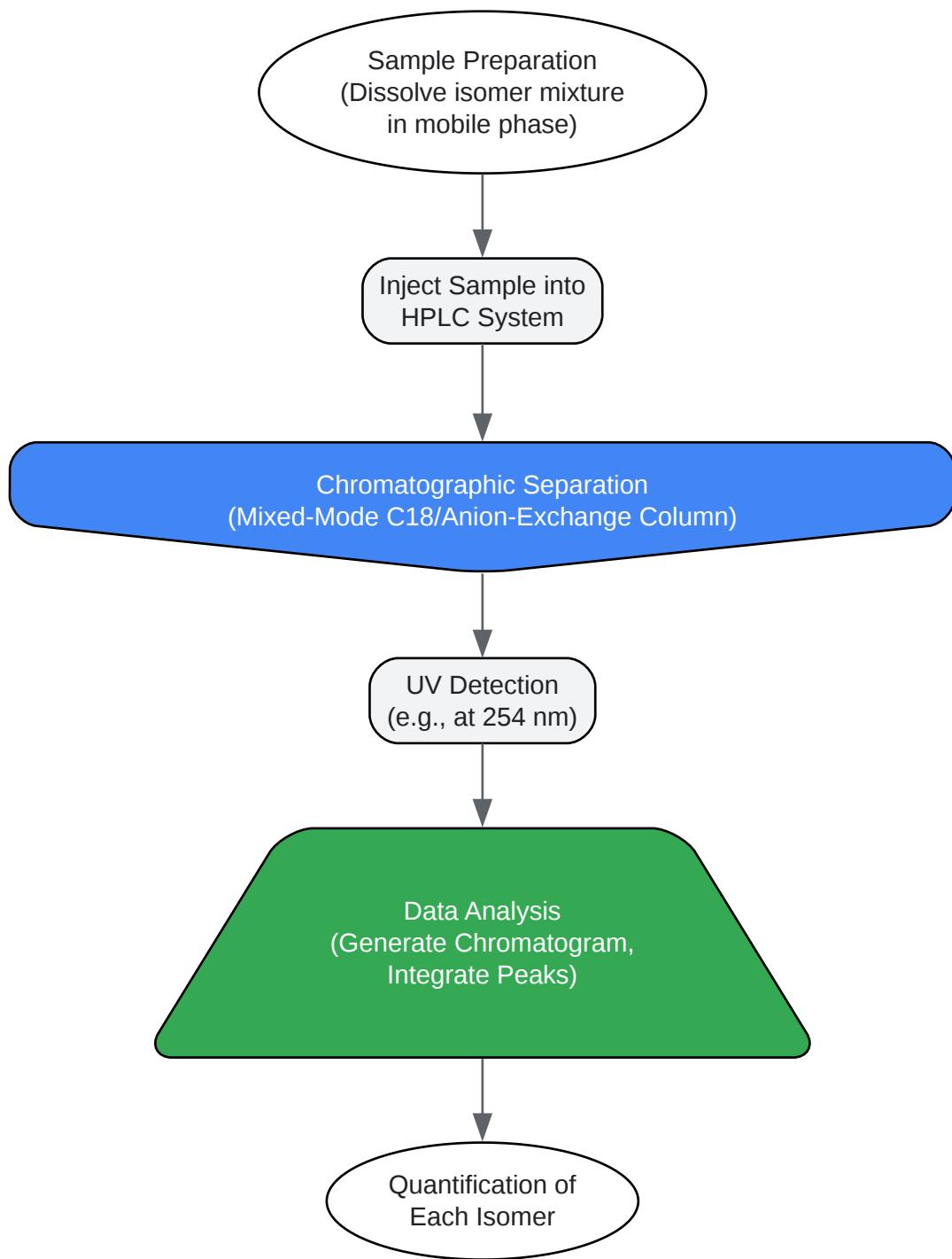
Phthalic Acid (ortho-isomer)

[Click to download full resolution via product page](#)

Caption: Chemical structures of the three benzenedicarboxylic acid isomers.

Physical and Chemical Properties


The isomeric positions of the carboxyl groups significantly influence the physical properties and acidity of these compounds. Terephthalic acid's symmetry allows for very efficient crystal packing, resulting in its high melting point and low solubility. Phthalic acid, due to steric hindrance and the ability to form intramolecular hydrogen bonds upon deprotonation, is the most acidic of the three.[13][14]


Data Presentation: Comparative Properties of Phthalic Acid Isomers

Property	Phthalic Acid (ortho-)	Isophthalic Acid (meta-)	Terephthalic Acid (para-)
IUPAC Name	Benzene-1,2-dicarboxylic acid[4]	Benzene-1,3-dicarboxylic acid[5]	Benzene-1,4-dicarboxylic acid[11]
Molar Mass (g·mol ⁻¹)	166.132[4]	166.132[5]	166.132
Appearance	White crystalline solid[4]	White crystalline solid[5]	White powder[11]
Density (g/cm ³)	1.593[4]	1.526[5]	1.522
Melting Point (°C)	~207 (decomposes)[1] [4]	341-343[15]	>300 (sublimes)[11]
Solubility in Water	0.6 g/100 mL[4]	0.01 g/100 mL (at 25°C)	Insoluble
Acidity (pK _{a1})	2.89[3]	3.46[5]	~3.51[14]
Acidity (pK _{a2})	5.51[3]	4.46[5]	~4.82

Synthesis and Production Pathways

The industrial production of each isomer starts from the corresponding xylene isomer, which is catalytically oxidized.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. differencebetween.com [differencebetween.com]
- 2. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. Phthalic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 6. Purified IsoPhthalic Acid [relicchemicals.in]
- 7. thechemco.com [thechemco.com]
- 8. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]
- 9. Synthesis Solutions | Isophthalic Acid supplier distributor | isomer of phthalic acid and terephthalic acid | PET | 121-91-5 [barentz-na.com]
- 10. sanjaychemindia.com [sanjaychemindia.com]
- 11. manavchem.com [manavchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Isophthalic acid | 121-91-5 [chemicalbook.com]
- To cite this document: BenchChem. [isophthalic acid isomers and their basic differences]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053572#isophthalic-acid-isomers-and-their-basic-differences>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com